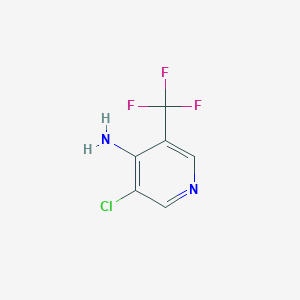

3-Chloro-5-(trifluoromethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMJQWVQHWFASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650431 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-37-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vapor-Phase Chlorination Followed by Nucleophilic Amination

This two-step approach leverages halogenation and subsequent displacement:

Step 1: Vapor-Phase Chlorination

3-Chloro-5-(trifluoromethyl)pyridine is synthesized via catalytic chlorination of 5-trifluoromethylpyridine derivatives. Key parameters include:

Step 2: C-4 Amination

The 4-position is functionalized via nucleophilic substitution or transition-metal-catalyzed coupling:

Nucleophilic Substitution :

Reacting 3-chloro-5-(trifluoromethyl)pyridine with ammonia under high-pressure conditions (e.g., 100–150°C, Cu catalyst). Limited by the pyridine ring’s electron deficiency.Buchwald-Hartwig Amination :

Palladium-catalyzed coupling of 4-halo-3-chloro-5-CF₃-pyridine with amines. Requires synthesis of 4-bromo/iodo intermediates.

Catalytic Hydrogenation of Cyano Precursors

A one-pot reduction strategy converts cyano groups to amines using non-precious metal catalysts:

Multi-Step Synthesis from Picoline Derivatives

A modular route starting from 3-picoline involves:

- Trifluoromethylation : Introducing CF₃ via halogen exchange (e.g., HF/Cl₂).

- Chlorination : Selective C-3 chlorination using Cl₂ gas.

- Nitration/Reduction : Introducing nitro at C-4 followed by reduction to amine (e.g., H₂/Pd-C).

- Nitration regioselectivity requires directing groups.

- Reduction conditions must avoid dehalogenation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Catalyst Cost | Scalability | Key Limitation |

|---|---|---|---|---|---|

| Vapor-Phase Chlorination + Amination | N/A | N/A | Low | High | Requires 4-halo intermediates |

| Catalytic Hydrogenation | 97.5 | 99.9 | Low (Ni) | High | Precursor synthesis |

| Multi-Step Picoline Route | 30–45 | 90–95 | Moderate | Moderate | Low overall yield |

Key Research Findings

- Catalyst Recycling : Raney Ni in acetic acid retains activity for >10 cycles without yield drop.

- Byproduct Control : Low-pressure hydrogenation (0.02–0.3 MPa) suppresses dechlorination vs. high-pressure systems.

- Solvent Impact : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-5-(trifluoromethyl)pyridin-4-amine serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure is known to enhance the metabolic stability and biological activity of drug candidates. For instance, derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to inhibit cell proliferation in cancer cell lines.

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its efficacy against various pathogens has been documented, making it a valuable component in agricultural formulations. Studies have shown that compounds derived from this compound exhibit significant antimicrobial activity against pathogens such as Sphaerotheca fuliginea and Rhizoctonia solani, achieving control values of up to 100% at certain concentrations .

Biological Research

In biological research, this compound is used to study the mechanisms of action of fluorinated biomolecules. Its structural properties allow researchers to explore interactions with biological targets, leading to insights into drug design and development .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Case Study 1: Anticancer Activity

A study evaluated the effects of various trifluoromethylpyridine derivatives, including this compound, on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, a formulation containing this compound demonstrated high efficacy against fungal pathogens in rice plants. The compound was tested at concentrations around 100 ppm, showing complete control over Sphaerotheca fuliginea and Rhizoctonia solani, highlighting its potential use in crop protection strategies .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1061358-78-8)

5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3)

- Structure : Trifluoromethyl (position 5), amine (position 3).

- Similarity : Structural similarity score of 0.82 .

- Key Differences : Absence of a chloro group reduces halogen-mediated interactions. The amine at position 3 may limit hydrogen-bonding opportunities compared to position 4, impacting crystallization behavior.

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Structure : Chloro (position 3), trifluoromethyl (position 5), amine (position 2).

- Key Differences : The amine at position 2 facilitates different hydrogen-bonding patterns, as seen in its inversion dimers stabilized by N–H⋯N interactions . This positional change could alter solubility and reactivity in synthetic pathways.

Functional Derivatives with Additional Substituents

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 79614-93-0)

- Structure : Includes nitro (positions 2,6), propoxy (position 3), and trifluoromethyl (position 4) groups on the phenyl ring.

- Applications : A fungicidal agent with enhanced electrophilicity due to nitro groups, increasing reactivity toward biological targets .

- Contrast : The nitro and propoxy groups improve soil persistence but may elevate toxicity risks compared to the simpler pyridin-4-amine derivative .

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (Fluazinam)

- Structure : Dual chloro and nitro substituents on the phenyl ring.

- Applications : Commercial fungicide with high efficacy against Botrytis cinerea. The additional nitro groups enhance binding to fungal cytochrome bc1 complexes .

- Contrast : Unlike the target compound (pyridin-4-amine), fluazinam’s pyridin-2-amine configuration and nitro groups make it a terminal product rather than an intermediate .

Critical Analysis of Research Findings

- Positional Effects : The amine group’s position (2 vs. 4) significantly impacts hydrogen-bonding networks. Pyridin-4-amine derivatives exhibit stronger intramolecular interactions (e.g., N–H⋯Cl), enhancing crystalline stability .

- Functional Group Impact: Nitro groups (e.g., in fluazinam) increase biological activity but also toxicity, limiting their use to non-food crops .

- Synthetic Utility : this compound’s role as an intermediate allows modular derivatization, whereas analogs like 5-(trifluoromethyl)pyridin-3-amine are more niche due to reduced halogen interactions .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This specific substitution pattern is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of specific bacterial enzymes essential for cell viability.

Case Study: Inhibition of Sfp-PPTase

A study focused on the inhibition of Sfp-phosphopantetheinyl transferase (PPTase), an enzyme critical for bacterial virulence. The compound was identified as a potent inhibitor with an IC50 value in the submicromolar range, showcasing its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the pyridine ring and substituents significantly affect the compound's potency. For instance, the presence of electron-withdrawing groups enhances activity, while electron-donating groups tend to reduce it. A systematic analysis revealed that maintaining the nitrogen adjacent to the thiourea motif is essential for retaining inhibitory activity against Sfp-PPTase .

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | None | 0.81 | Moderate |

| 2 | 4-Me | 0.29 | High |

| 3 | 4-CF3 | >10 | Low |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise in antifungal applications. It has been evaluated in vitro against various fungal strains, demonstrating selective inhibition without significant toxicity to mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Toxicity Profile

Toxicity assessments indicate that this compound exhibits low acute toxicity in animal models. Studies have reported no significant adverse effects at concentrations up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethyl)pyridin-4-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic amination. For example, fluazinam synthesis involves substituting nitro or halogen groups on pyridine rings with amines under controlled conditions (e.g., using Pd catalysts or Cu-mediated reactions) . Purity optimization requires chromatographic techniques (HPLC, GC) and recrystallization from polar aprotic solvents like DMF or acetonitrile .

Q. How is the structural integrity of this compound validated?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, disorder (e.g., trifluoromethyl group disorder in crystal lattices), and hydrogen-bonding networks (e.g., N–H⋯Cl interactions). Spectroscopic methods (¹H/¹³C NMR, FTIR) complement structural analysis by verifying functional groups .

Q. What factors influence the stability of this compound during storage?

- Methodology : Stability is affected by moisture, light, and temperature. Store under inert gas (argon) at –20°C in amber vials. Degradation pathways (e.g., hydrolysis of the amine group) can be monitored via accelerated stability studies using LC-MS .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group impact substitution reactions in this compound?

- Methodology : The –CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. Computational modeling (DFT) predicts reactive sites, while experimental kinetics (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) validate regioselectivity . Compare with analogues lacking –CF₃ to isolate its electronic contribution .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Discrepancies may arise from impurity profiles or assay conditions. Reproduce studies using standardized purity (≥95%, confirmed by HPLC) and controlled biological models (e.g., enzyme inhibition assays for p38 MAP kinase). Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., chloro vs. fluoro at position 4) .

Q. Can computational methods predict the environmental fate of this compound?

- Methodology : Use QSAR models to estimate biodegradation half-lives and toxicity. Molecular docking studies with soil enzymes (e.g., cytochrome P450) assess metabolic pathways. Validate predictions via microcosm experiments analyzing degradation products by GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.